1-(7-Methoxybenzo[d]oxazol-2-yl)ethanone
Description
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
1-(7-methoxy-1,3-benzoxazol-2-yl)ethanone |
InChI |
InChI=1S/C10H9NO3/c1-6(12)10-11-7-4-3-5-8(13-2)9(7)14-10/h3-5H,1-2H3 |
InChI Key |
AAFYLSNOJYPKCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(O1)C(=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Aminophenols with Acylating Agents
- The classical method involves reacting 2-aminophenol derivatives with acyl chlorides, acid anhydrides, or ketones to form benzoxazoles via condensation and cyclodehydration.
- For 1-(7-Methoxybenzo[d]oxazol-2-yl)ethanone, the starting material is typically 7-methoxy-2-aminophenol, which undergoes acylation with acetylating agents such as acetyl chloride or acetic anhydride, followed by cyclization to form the benzoxazole ring with an ethanone substituent at the 2-position.
One-Pot Procedures Using Orthocarbonates or Dichlorodiaryloxymethane
- A versatile one-pot synthesis has been reported for substituted 2-aminobenzoxazoles using 2-aminophenols and amines in the presence of tetraalkyl or tetraaryl orthocarbonates or 1,1-dichlorodiaryloxymethane compounds.
- This method proceeds under mild conditions (room temperature to 80 °C) and tolerates various substituents, including electron-donating groups like methoxy.
- The reaction typically uses a base such as triethylamine or pyridine and solvents like methanol, acetonitrile, or tetrahydrofuran.
- The by-products are generally methanol and acetic acid, allowing for simplified work-up and scalability.
Specific Preparation Methods for 1-(7-Methoxybenzo[d]oxazol-2-yl)ethanone
Synthesis from 7-Methoxy-2-aminophenol and Acetylating Agents
- Step 1: Starting with 7-methoxy-2-aminophenol, the compound is reacted with acetyl chloride or acetic anhydride under reflux conditions in an inert solvent such as dichloromethane or acetonitrile.
- Step 2: The reaction mixture undergoes cyclodehydration, often facilitated by heating or the presence of dehydrating agents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA), to form the benzoxazole ring.
- Step 3: Purification is achieved by recrystallization or chromatographic techniques to isolate 1-(7-Methoxybenzo[d]oxazol-2-yl)ethanone in good yield.
Microwave-Assisted Cyclization
- Microwave irradiation has been employed to accelerate the cyclization step, reducing reaction times from hours to minutes.
- For example, heating a mixture of 7-methoxy-2-aminophenol and acetylating agent in a sealed microwave vial at 150–170 °C for 30 minutes to 2 hours can efficiently produce the target compound.
- This method improves yield and purity while minimizing side reactions.
Alternative Routes via Oxazolone Intermediates
- Oxazolones, five-membered heterocycles containing nitrogen and oxygen, can serve as intermediates.
- The synthesis involves the formation of N-substituted oxazol-2-ones from α-diketones or α-amino acids, followed by ring transformations to benzoxazole derivatives.
- For instance, acylation of DL-α-alkyl-α-amino acids followed by dehydration and cyclization can yield oxazolone intermediates, which upon further treatment give benzoxazole derivatives with acetyl substituents.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Conditions | Advantages | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| Classical Acylation & Cyclization | 7-Methoxy-2-aminophenol + Acetyl chloride or acetic anhydride | Reflux in organic solvent, dehydrating agent (POCl3, PPA) | Well-established, straightforward | 60–85 | Requires careful control of conditions |
| One-Pot Orthocarbonate Method | 2-Aminophenol derivatives + orthocarbonates + base | Room temp to 80 °C, various solvents | Mild conditions, scalable | 70–90 | Tolerates various substituents |
| Microwave-Assisted Cyclization | 7-Methoxy-2-aminophenol + acetylating agent | Microwave heating 150–170 °C, 30 min–2 h | Rapid, high purity | 75–90 | Energy efficient, reduced reaction time |
| Oxazolone Intermediate Route | α-Amino acids or α-diketones | Multi-step: acylation, dehydration, cyclization | Access to diverse derivatives | 50–80 | More complex, useful for analog synthesis |
Chemical Reactions Analysis
Types of Reactions: 1-(7-Methoxybenzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
1-(7-Methoxybenzo[d]oxazol-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(7-Methoxybenzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogs of 1-(7-Methoxybenzo[d]oxazol-2-yl)ethanone, emphasizing substituent positions and biological activities:
Key Differences and Trends
Substituent Position and Bioactivity: The 6-methoxy derivative (IC50 = 3.7 μM) exhibits strong XO inhibition, suggesting that electron-donating groups at the 6-position enhance binding to the enzyme’s active site . In contrast, the 7-methoxy analog’s activity remains unexplored but may differ due to altered steric/electronic interactions. Bromine at the 5-position (e.g., 1-(5-Bromobenzo[d]oxazol-2-yl)ethanone) introduces electrophilic character, making it suitable for Suzuki-Miyaura couplings in drug development .
Catalytic Applications: The parent compound (1-(Benzo[d]oxazol-2-yl)ethanone) is used in Rh-catalyzed reactions, where steric hindrance from the acetyl group improves catalyst stability . Methoxy substitution at the 7-position could further modulate steric effects, though this requires experimental validation.
Hybrid Derivatives :
Physicochemical Properties
- 1-(Benzo[d]oxazol-2-yl)ethanone: NMR data (CDCl3) includes peaks at 11.4, 28.5, and 166.8 ppm, indicative of acetyl and aromatic protons .
- 1-(2-Methylbenzo[d]oxazol-7-yl)ethanone: SMILES string (CC(C1=C(OC(C)=N2)C2=CC=C1)=O) confirms structural arrangement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
